
5-methyl-UTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-UTP can be synthesized through a series of chemical reactions starting from uridine. The methylation of uridine at the 5th carbon position is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate. The triphosphate group is then introduced using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated synthesizers. The process includes the methylation of uridine followed by phosphorylation under controlled conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-UTP undergoes various chemical reactions, including:
Substitution Reactions: The methyl group at the 5th position can participate in nucleophilic substitution reactions.
Phosphorylation: The triphosphate group can be further modified or used in enzymatic reactions to form RNA molecules.
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Phosphorylating Agents: Phosphorus oxychloride (POCl3), bases like triethylamine.
Reaction Conditions: Typically carried out in anhydrous solvents under inert atmosphere to prevent hydrolysis.
Major Products
The major product of these reactions is this compound itself, which can be incorporated into RNA molecules during in vitro transcription processes .
Scientific Research Applications
5-Methyl-UTP has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified RNA molecules.
Biology: Incorporated into RNA to study the effects of methylation on RNA stability and function.
Industry: Used in the production of modified RNA for various biotechnological applications
Mechanism of Action
The mechanism of action of 5-methyl-UTP involves its incorporation into RNA molecules during transcription. The methyl group at the 5th position of uracil enhances the stability of RNA by protecting it from enzymatic degradation. This modification also influences the translation efficiency of RNA, thereby affecting gene expression .
Comparison with Similar Compounds
Similar Compounds
Uridine triphosphate (UTP): The unmodified form of 5-methyl-UTP, used as a substrate in RNA synthesis.
5-Methylcytidine triphosphate (5-methyl-CTP): Another methylated nucleoside triphosphate with similar applications in RNA modification.
Uniqueness
This compound is unique due to its specific methylation at the 5th carbon position of uracil, which significantly enhances RNA stability and translation efficiency compared to its unmodified counterpart, uridine triphosphate .
Properties
Molecular Formula |
C10H17N2O15P3 |
|---|---|
Molecular Weight |
498.17 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
RZCIEJXAILMSQK-JXOAFFINSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


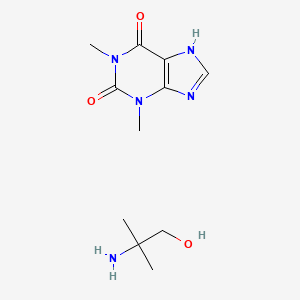

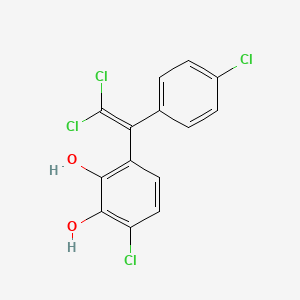



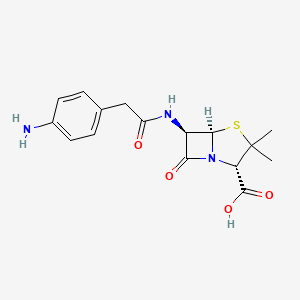



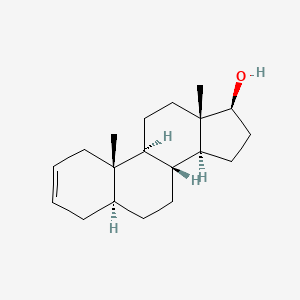
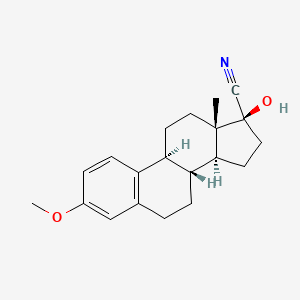

![2-[(2S,4R,5R,6R)-4-Hydroxy-6-[(1R)-1-[(7S,9R,10R)-2-[5-[5-[(3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-9-methoxy-2,7,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl]ethyl]-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-5-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1218040.png)
